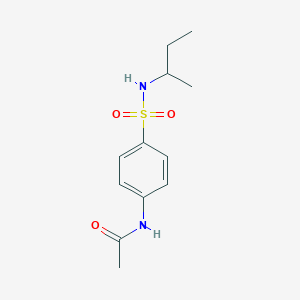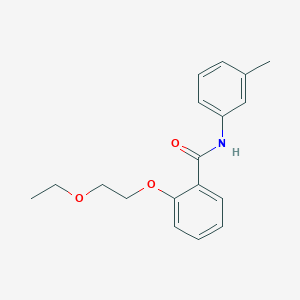
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide, also known as NS6740, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NS6740 is a small molecule that acts as a positive allosteric modulator of the GABA-A receptor, which is an important neurotransmitter receptor in the brain.
Mécanisme D'action
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide acts as a positive allosteric modulator of the GABA-A receptor, which means that it enhances the activity of this receptor in response to the binding of GABA. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity in the brain. By enhancing GABAergic neurotransmission, N-(4-sec-Butylsulfamoyl-phenyl)-acetamide can increase the inhibitory tone in the brain, leading to anxiolytic, anticonvulsant, and sedative effects.
Biochemical and physiological effects:
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has been shown to enhance the activity of GABA-A receptors in various brain regions, including the hippocampus, amygdala, and prefrontal cortex. This enhanced GABAergic neurotransmission leads to anxiolytic, anticonvulsant, and sedative effects. N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has also been found to improve memory and cognitive function in animal models of Alzheimer's disease. In addition, N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has been shown to have a low toxicity profile and does not produce significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it useful for studying the role of GABA-A receptors in the brain. N-(4-sec-Butylsulfamoyl-phenyl)-acetamide is also selective for the α1β2γ2 subtype of the GABA-A receptor, which is the most abundant subtype in the brain. However, N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-(4-sec-Butylsulfamoyl-phenyl)-acetamide also has a short half-life in the body, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(4-sec-Butylsulfamoyl-phenyl)-acetamide. One area of research is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Another area of research is to study the role of GABA-A receptors in various physiological and pathological conditions using N-(4-sec-Butylsulfamoyl-phenyl)-acetamide as a tool compound. Additionally, future research could focus on developing more potent and selective positive allosteric modulators of the GABA-A receptor with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(4-sec-Butylsulfamoyl-phenyl)-acetamide involves the reaction of 4-sec-butylsulfonamide-phenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This acyl chloride is then reacted with acetamide to yield N-(4-sec-Butylsulfamoyl-phenyl)-acetamide. The purity of N-(4-sec-Butylsulfamoyl-phenyl)-acetamide can be improved through recrystallization with ethanol.
Applications De Recherche Scientifique
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance GABAergic neurotransmission, which is involved in the regulation of anxiety, depression, and epilepsy. N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has also been found to improve memory and cognitive function in animal models of Alzheimer's disease. In addition, N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has been studied for its potential use as a tool compound in neuroscience research to study the role of GABA-A receptors in various physiological and pathological conditions.
Propriétés
Nom du produit |
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide |
|---|---|
Formule moléculaire |
C12H18N2O3S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O3S/c1-4-9(2)14-18(16,17)12-7-5-11(6-8-12)13-10(3)15/h5-9,14H,4H2,1-3H3,(H,13,15) |
Clé InChI |
TZPLNNIOFJNAJU-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
SMILES canonique |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)
![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)




![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)